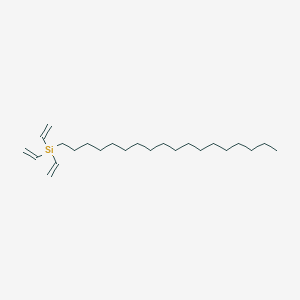
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromomethyl group at the 7th position and N,N-dibutylamine substituents at the 2nd position of the chrysene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine typically involves the bromomethylation of a precursor chrysene derivative followed by the introduction of N,N-dibutylamine. One common synthetic route is as follows:
Bromomethylation: The precursor chrysene is reacted with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromomethyl group at the 7th position. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Amination: The bromomethylated chrysene is then treated with N,N-dibutylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the chrysene ring.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives with altered electronic and structural properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated chrysenes.
Reduction: Formation of partially or fully hydrogenated chrysenes.
科学的研究の応用
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce DNA damage.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine involves its ability to intercalate with DNA, leading to the disruption of DNA replication and transcription processes. The bromomethyl group can form covalent bonds with nucleophilic sites on the DNA, resulting in DNA crosslinking and strand breaks. This DNA damage can trigger cell cycle arrest and apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
7-(Bromomethyl)chrysene: Lacks the N,N-dibutylamine substituents, making it less lipophilic and potentially less bioavailable.
N,N-Dibutylchrysen-2-amine: Lacks the bromomethyl group, reducing its ability to form covalent bonds with DNA.
7-(Bromomethyl)-N,N-dimethylchrysen-2-amine: Similar structure but with shorter alkyl chains, which may affect its solubility and interaction with biological targets.
Uniqueness
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is unique due to the combination of the bromomethyl group and the N,N-dibutylamine substituents, which confer distinct electronic and steric properties. This unique structure enhances its ability to interact with biological macromolecules and its potential as a therapeutic agent.
特性
CAS番号 |
591253-55-3 |
|---|---|
分子式 |
C27H30BrN |
分子量 |
448.4 g/mol |
IUPAC名 |
7-(bromomethyl)-N,N-dibutylchrysen-2-amine |
InChI |
InChI=1S/C27H30BrN/c1-3-5-16-29(17-6-4-2)22-11-13-23-20(18-22)10-12-27-25-9-7-8-21(19-28)24(25)14-15-26(23)27/h7-15,18H,3-6,16-17,19H2,1-2H3 |
InChIキー |
YGLHLMADHRWVPM-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
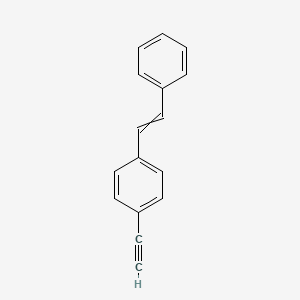
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
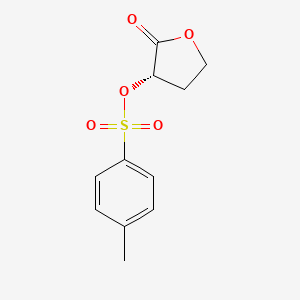
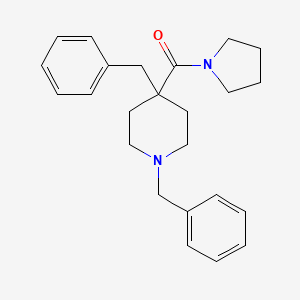
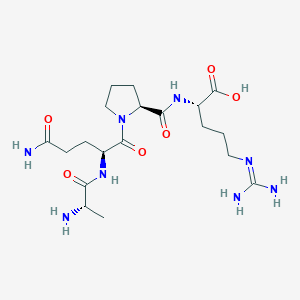
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
